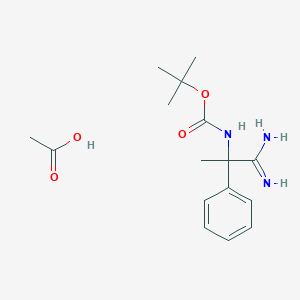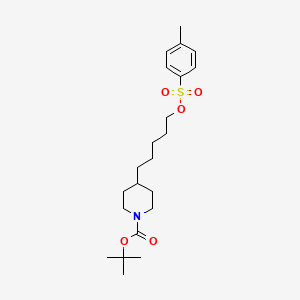
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Additionally, it has been studied for its potential applications in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and certain bacterial enzymes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, its use in lab experiments is limited by its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide. One direction is the further study of its potential applications in the treatment of Alzheimer's disease and bacterial infections. Another direction is the development of more potent derivatives of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide and to determine its potential toxicity.
Synthesemethoden
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with dibenzylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzylamine followed by the reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3S/c1-26-20-13-12-19(22)14-21(20)27(24,25)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCWHAHIADTNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)



![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)
